8-Methyl-quinoline-2,3-dicarboxylic acid
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Overview
Description
8-Methyl-quinoline-2,3-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The reaction conditions typically involve inert solvents and temperatures ranging from 25°C to 110°C .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-quinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an aqueous base can oxidize quinoline derivatives.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2,3-dicarboxylic acids .
Scientific Research Applications
8-Methyl-quinoline-2,3-dicarboxylic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-quinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as 2-oxoglutarate-dependent oxygenases, which play a role in various biological processes . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-8-thiol: Used in the synthesis of metal complexes that emit light.
2,3-Quinolinedicarboxylic acid: Another quinoline derivative with similar chemical properties.
Uniqueness: 8-Methyl-quinoline-2,3-dicarboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl group at the 8-position and carboxylic acid groups at the 2 and 3 positions make it a versatile compound for various applications .
Properties
CAS No. |
892874-73-6 |
---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-3-2-4-7-5-8(11(14)15)10(12(16)17)13-9(6)7/h2-5H,1H3,(H,14,15)(H,16,17) |
InChI Key |
IHRBRFOKZGICCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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